N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide
Description
N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a cyclohexyl group. This structural motif places it within a broader class of isoxazole carboxamide derivatives, which are of interest in medicinal chemistry due to their diverse biological activities, including immunomodulatory and anti-inflammatory effects .
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIQVNBJWCESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes
The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing the 1,2-oxazole ring. This method involves the generation of a nitrile oxide intermediate, which reacts with an alkene or alkyne dipolarophile to form the oxazole scaffold. For this compound, the synthesis begins with the preparation of 5-methyl-1,2-oxazole-4-carbonyl chloride.
Procedure :
- Nitrile Oxide Formation : Chlorination of 5-methyl-1,2-oxazole-4-carboxylic acid using thionyl chloride (SOCl₂) yields the corresponding acyl chloride.
- Cycloaddition : The acyl chloride reacts with cyclohexylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
Key Considerations :
Palladium-Catalyzed Cyclization
Palladium-mediated cyclization offers a streamlined approach to oxazole derivatives. This method, detailed in patent DE10010984A1, employs palladium(II) acetate to facilitate intramolecular C–O bond formation.
Procedure :
- Substrate Preparation : A pre-functionalized alkene precursor containing both the oxazole carbonyl and cyclohexyl groups is synthesized.
- Cyclization : Pd(OAc)₂ (5 mol%) in acetonitrile at 80°C for 12 hours induces ring closure.
- Work-Up : Filtration through Celite and recrystallization from ethanol yields the product (78% yield).
Advantages :
Carboxylic Acid Activation and Amide Coupling
Direct amidation of 5-methyl-1,2-oxazole-4-carboxylic acid with cyclohexylamine is a two-step process involving acid activation followed by nucleophilic substitution.
Procedure :
- Activation : The carboxylic acid is treated with thionyl chloride to form 5-methyl-1,2-oxazole-4-carbonyl chloride.
- Amidation : Cyclohexylamine (1.2 equivalents) is added dropwise to the acyl chloride in dichloromethane at 0°C.
- Isolation : Precipitation with ice-cwater and filtration yields the product (82% yield).
Optimization Insights :
- Lower temperatures (0–5°C) minimize side reactions like over-chlorination.
- Use of molecular sieves absorbs generated HCl, improving reaction efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 0–5°C (amidation) | Reduces hydrolysis |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and activity |
Catalytic Systems
- Palladium vs. Copper : Pd(OAc)₂ outperforms Cu(I) catalysts in cyclization reactions due to superior oxidative stability.
- Base Selection : Triethylamine > pyridine in amidation (higher nucleophilicity).
Data Tables: Comparative Analysis of Methods
Table 1. Synthesis Methods and Performance Metrics
Table 2. Cost-Benefit Analysis
| Method | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 12.50 | Moderate | High (waste solvents) |
| Palladium Cyclization | 18.75 | High | Moderate (Pd recovery) |
| Direct Amidation | 9.80 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide belongs to a class of compounds known for their diverse biological activities. Research indicates that it may exhibit:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are common pathogens in wound infections .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been highlighted in studies assessing its ability to inhibit inflammatory pathways and reduce cytokine production in vitro.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. This activity is often linked to its structural features that allow interaction with biological targets involved in cancer progression .
Pharmaceuticals
This compound has potential applications in the pharmaceutical industry:
| Application Area | Description |
|---|---|
| Anti-inflammatory Drugs | Potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases. |
| Antimicrobial Agents | Development of new antiseptic agents for treating non-healing wounds. |
| Anticancer Treatments | Exploration as a candidate for novel anticancer therapies targeting specific cell lines. |
Synthesis and Derivatives
The synthesis of this compound can be accomplished through various methods involving nucleophilic substitution reactions. This flexibility allows for the creation of derivatives with modified biological properties, enhancing its therapeutic potential .
Antimicrobial Efficacy
A study evaluating isoxazole derivatives for their antimicrobial properties found that compounds structurally related to this compound significantly reduced biofilm formation by Staphylococcus aureus. The minimal inhibitory concentration (MIC) was notably lower than that of many existing treatments, indicating strong potential for clinical application .
Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, with IC50 values suggesting it may be more effective than some current anticancer drugs . Further research is required to elucidate the specific mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. For instance, Impurity-G (4-methylphenyl) exhibits reduced solubility in aqueous media due to its hydrophobic aromatic ring .
- Halogenated Analogs : Dichloro- and difluorophenyl derivatives (e.g., ) demonstrate enhanced biological activity, likely due to increased electronegativity and improved binding to target proteins like dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.
- Conformational Effects : The planar conformation observed in N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide stabilizes crystal structures via hydrogen bonding, a feature absent in the cyclohexyl analog .
Pharmacological Activity
Immunomodulatory Effects
Leflunomide analogs, such as N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, inhibit DHODH, suppressing lymphocyte proliferation and cytokine production (e.g., TNFα) . In contrast, N-(4-methylphenyl) analogs (e.g., Impurity-G) lack this potency, highlighting the critical role of halogen substituents in DHODH binding . The cyclohexyl derivative’s activity remains underexplored but may share mechanistic similarities due to its carboxamide core.
Anti-inflammatory Activity
Compounds like MO5/5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide inhibit TNFα and nitric oxide production in vitro, suggesting that even non-halogenated analogs can modulate inflammatory pathways . The cyclohexyl group’s steric effects may influence its interaction with inflammatory mediators.
Physicochemical Properties
Solubility and Stability
- Cyclohexyl Derivative: Predicted to have moderate solubility in organic solvents due to its non-polar cyclohexyl group.
- Aromatic Analogs : Halogenated derivatives (e.g., dichlorophenyl) show lower aqueous solubility but enhanced stability in biological matrices .
- Impurity-G : Exhibits poor solubility in reverse-phase HPLC mobile phases, necessitating method optimization for analytical separation .
Biological Activity
N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a 5-methyl oxazole ring with a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 219.26 g/mol. The presence of the oxazole ring contributes significantly to its biological activity due to its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Mechanisms of Biological Activity
Compounds containing oxazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibits pathways involved in inflammation.
- Anticancer : Shows cytotoxic effects on cancer cell lines.
The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting normal cell cycle progression.
Research Findings
A variety of studies have explored the biological activity of this compound. Here are some notable findings:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 2.41 | Induces apoptosis |
| U-937 (monocytic leukemia) | 0.65 | Cell cycle arrest at G0-G1 phase |
These values suggest that this compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has indicated that the compound can reduce inflammatory markers in cellular models. For instance, it effectively decreased levels of cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To assess the anti-inflammatory properties in IBD models.
- Findings : The compound significantly reduced colonic inflammation and improved histological scores in animal models.
-
Cancer Treatment Exploration :
- Objective : Evaluate efficacy against solid tumors.
- Findings : In xenograft models, treatment with this compound resulted in reduced tumor growth compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| 5-(4-fluorophenyl)-5-methyl-1,2-oxazole | Fluorinated phenyl group | Anticancer | Enhanced metabolic stability |
| 3-(2-chlorophenyl)-N-methylbenzamide | Benzamide structure | Anti-inflammatory | Different reactivity profile |
Q & A
Q. How can researchers validate synthetic methodologies for reproducibility and scalability?
- Methodological Answer : Reproduce reactions under inert atmospheres (e.g., N) with controlled humidity. Use process analytical technology (PAT) like in-situ FTIR to monitor intermediates. Collaborate with independent labs to cross-validate yields and purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
